2-[4-(Trifluoromethyl)phenoxy]aniline

Medicinal Chemistry Drug Design Physicochemical Property Prediction

This ortho-substituted isomer (CAS 60287-77-6) offers distinct spatial conformation vs. meta/para analogs, crucial for SAR campaigns. Claimed in WO2007003934A2 for PPAR modulator development, its free amino group enables diverse synthetic transformations. Balanced LogP (2.68) supports CNS drug discovery, avoiding excessive lipophilicity of the para-isomer.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 60287-77-6
Cat. No. B1612075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenoxy]aniline
CAS60287-77-6
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO/c14-13(15,16)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)17/h1-8H,17H2
InChIKeyBFTIVOPFEMOUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenoxy]aniline (CAS 60287-77-6): Procurement-Ready Properties & Core Specifications


2-[4-(Trifluoromethyl)phenoxy]aniline (CAS 60287-77-6) is a diaryl ether featuring a trifluoromethyl-substituted phenoxy moiety ortho to an aniline amino group [1]. This substitution pattern results in a brown powder solid with a molecular weight of 253.22 g/mol (C₁₃H₁₀F₃NO) and a predicted pKa of 3.49 ± 0.10, indicating a weakly basic aniline nitrogen . The compound's ortho-substitution confers a distinct spatial and electronic environment compared to its meta- and para-substituted isomers, influencing its reactivity and applications in medicinal chemistry and materials science .

Why Generic 'Trifluoromethylphenoxy Aniline' Substitutions Are Inadmissible for 2-[4-(Trifluoromethyl)phenoxy]aniline (CAS 60287-77-6)


The term 'trifluoromethylphenoxy aniline' describes a class of positional isomers with identical molecular weights but fundamentally different spatial arrangements of the amino group relative to the diaryl ether linkage [1]. While a generic specification of this class might appear acceptable, substitution with the 3- or 4-substituted isomers (CAS 78748-23-9 or 57478-19-0, respectively) leads to divergent molecular geometry, electronic distribution, and, consequently, a distinct chemical reactivity profile . This is critical in structure-activity relationship (SAR) campaigns where the ortho-substitution of the target compound is essential for a specific binding conformation or a unique synthetic pathway [2]. Therefore, procurement must be explicitly for CAS 60287-77-6 to ensure experimental reproducibility and avoid confounding results arising from isomer-specific effects.

Quantitative Evidence Guide for 2-[4-(Trifluoromethyl)phenoxy]aniline (CAS 60287-77-6) Selection Rationale


Enhanced Lipophilicity (LogP) of Ortho-Substitution Drives Membrane Permeability and CNS Drug Candidate Potential

The ortho-substitution of the aniline group in 2-[4-(trifluoromethyl)phenoxy]aniline yields a predicted partition coefficient (LogP) of 2.68, a value that is consistent with the 'Lipinski's Rule of Five' criteria for oral drug-likeness [1]. This LogP value is distinct from its para-substituted isomer, 4-[4-(trifluoromethyl)phenoxy]aniline, which has a reported LogP of 4.66, indicating significantly higher lipophilicity . The more moderate LogP of the ortho-isomer suggests a more balanced profile for membrane permeability and aqueous solubility, a key differentiator when designing CNS-penetrant or orally bioavailable candidates.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Acid Dissociation Constant (pKa) Differentiates Electronic Environment and Reactivity

The predicted pKa of the aniline nitrogen in 2-[4-(trifluoromethyl)phenoxy]aniline is 3.49 ± 0.10, reflecting the electron-withdrawing inductive effect of the trifluoromethyl group transmitted through the diaryl ether linkage . This value indicates a significantly less basic nitrogen compared to a typical aniline (pKa ~4.6), a feature that directly impacts its behavior in acidic conditions, salt formation, and its reactivity as a nucleophile in amide bond formation or other derivatization reactions. While exact pKa data for all positional isomers is not universally available, the ortho-substitution's unique proximity to the amino group creates a distinct local electronic environment compared to its meta- and para-analogs, which is a crucial consideration for reaction optimization and medicinal chemistry design [1].

Medicinal Chemistry Synthetic Chemistry Physical Organic Chemistry

Patent-Cited Structural Scaffold for Kinase Inhibitor and PPAR Modulator Lead Optimization

The specific ortho-substituted diaryl ether motif of 2-[4-(trifluoromethyl)phenoxy]aniline is explicitly disclosed as a core scaffold within a broad patent (WO2007003934A2) covering aniline derivatives as pharmaceutical agents [1]. The patent describes a genus of compounds that act as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are therapeutic targets for metabolic and inflammatory diseases. The ortho-phenoxy aniline structure, represented by the target compound, is essential for achieving the claimed biological activity. In contrast, generic or isomeric aniline building blocks not explicitly described in this patent lack this specific structural precedent, making the target compound a privileged scaffold for drug discovery programs targeting PPARs or related pathways.

Medicinal Chemistry Kinase Inhibition PPAR Modulation

High-Value Research Applications for 2-[4-(Trifluoromethyl)phenoxy]aniline (CAS 60287-77-6)


Lead Optimization in Kinase and PPAR-Targeted Drug Discovery

2-[4-(Trifluoromethyl)phenoxy]aniline serves as a privileged ortho-substituted diaryl ether scaffold, explicitly claimed in patent literature (WO2007003934A2) for the development of novel pharmaceutical agents, including potential PPAR modulators [1]. Its unique spatial arrangement and moderate lipophilicity (LogP 2.68) make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for kinase or nuclear receptor targets [2].

Synthesis of Ortho-Substituted Diaryl Ether Libraries via Nucleophilic Aromatic Substitution

The free amino group in this ortho-isomer is positioned to participate in a variety of synthetic transformations, including amide coupling, reductive amination, and diazotization, while its distinct pKa (3.49) influences reaction conditions for selective derivatization [1]. This reactivity profile makes it a versatile building block for generating libraries of ortho-substituted diaryl ethers, which are valuable in medicinal chemistry and agrochemical discovery programs where specific spatial conformations are required for target engagement.

Physicochemical Profiling for CNS Drug Candidate Selection

With a predicted LogP of 2.68, 2-[4-(trifluoromethyl)phenoxy]aniline falls within the optimal range for balancing membrane permeability and aqueous solubility, a key criterion for central nervous system (CNS) drug candidates [1]. In comparison to its more lipophilic para-isomer (LogP 4.66), this compound presents a more favorable starting point for medicinal chemistry efforts targeting neurological disorders, as it is less likely to suffer from high metabolic clearance or off-target binding associated with excessive lipophilicity [2].

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